molecular formula C11H13N3S2 B7477531 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B7477531
M. Wt: 251.4 g/mol
InChI Key: WXHBMYXVYZOSSJ-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C10H11N3S2. This compound belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation. This method is preferred due to its efficiency and shorter reaction times compared to conventional heating methods . The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated benzene derivatives in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
  • 5-[(4-Methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

Uniqueness

Compared to similar compounds, 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine exhibits unique biological activities and higher potency in certain applications. Its structural features, such as the presence of dimethyl groups, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-7-3-4-8(2)9(5-7)6-15-11-14-13-10(12)16-11/h3-5H,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHBMYXVYZOSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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